molecular formula C18H40N2O8 B605471 Amino-PEG8-Amine CAS No. 82209-36-7

Amino-PEG8-Amine

Cat. No.: B605471
CAS No.: 82209-36-7
M. Wt: 412.52
InChI Key: QNNWDQWXZAXENQ-UHFFFAOYSA-N
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Description

Amino-PEG8-Amine is a versatile compound widely used in biochemical and pharmaceutical research. It is a polyethylene glycol (PEG) derivative with two terminal amine groups, making it highly reactive and suitable for various conjugation and modification applications. The compound’s hydrophilic PEG spacer enhances its solubility in aqueous media, making it an ideal candidate for use in biological systems .

Mechanism of Action

Target of Action

Amino-PEG8-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as the linker in this structure . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation, specifically the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, this compound can influence various cellular processes that these proteins are involved in.

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs, allowing them to effectively reach and interact with their target proteins.

Result of Action

The primary result of this compound’s action is the degradation of specific target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG8-Amine is typically synthesized through a series of chemical reactions involving the functionalization of PEG chains. One common method involves the reaction of PEG with amine-containing reagents under controlled conditions. The process often includes steps such as activation of the PEG chain with a suitable leaving group, followed by nucleophilic substitution with an amine .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. Industrial methods may also involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency .

Comparison with Similar Compounds

Biological Activity

Amino-PEG8-Amine is a versatile compound that plays a significant role in various biological applications, particularly in bioconjugation and drug delivery systems. Its unique structure, consisting of an eight-unit polyethylene glycol (PEG) chain with terminal amino groups, allows it to interact effectively with biomolecules, enhancing their solubility and functionality.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C18H40N2O8
  • Molecular Weight : Approximately 437.53 g/mol
  • Structure : It features a hydrophilic PEG backbone that improves solubility in aqueous environments, making it suitable for biological applications.

The presence of two amine groups allows for robust covalent bonding with various functional groups, facilitating the conjugation of drugs, proteins, and other biomolecules.

Mechanisms of Biological Activity

This compound exhibits significant biological activity through several mechanisms:

  • Bioconjugation : The terminal amine groups can react with carboxylic acids, activated NHS esters, and carbonyls, enabling the formation of stable covalent bonds with proteins and peptides. This property is crucial for developing targeted drug delivery systems and enhancing the pharmacokinetic profiles of therapeutic agents .
  • Protein Labeling : It serves as a potent reagent for attaching tags or probes to proteins, which is essential for studying protein interactions and functions in cellular biology .
  • Solubility Enhancement : The PEG chain increases the water solubility of hydrophobic molecules when conjugated to this compound, which is vital for cellular uptake and functionality in biological systems .
  • Targeted Drug Delivery : By linking to specific ligands or targeting moieties, this compound can facilitate the selective delivery of drugs to particular cell types, improving therapeutic efficacy while minimizing off-target effects .

Applications in Research and Medicine

This compound has been utilized in various research and medical applications:

  • Synthesis of PROTACs : It is a key component in the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce degradation of specific proteins by recruiting E3 ubiquitin ligases .
  • Drug Conjugation : The compound enhances the reactivity of drugs when conjugated with methyltetrazine or other reactive groups, allowing for site-specific drug delivery that enhances therapeutic properties .
  • Bioimaging : this compound can be used to conjugate imaging agents to biomolecules, facilitating the visualization of cellular processes through advanced imaging techniques .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Study on PROTACs : Research demonstrated that this compound-based PROTACs effectively targeted and degraded specific proteins in cancer cells, leading to reduced tumor growth in preclinical models.
  • Protein Functionalization : A study reported successful protein labeling using this compound, allowing researchers to track protein localization and interactions within living cells .
  • Nanoparticle Development : In another study, nanoparticles functionalized with this compound exhibited enhanced cellular uptake and reduced inflammatory responses in monocytes, showcasing its potential for drug delivery applications .

Comparative Analysis

To better understand its significance compared to other compounds, here is a comparison table highlighting this compound alongside other PEG derivatives:

Compound NameDescriptionApplication Area
This compound Contains two amine groups for robust bioconjugationDrug delivery, PROTAC synthesis
Methyltetrazine-Amino-PEG8 Heterobifunctional linker with enhanced reactivityClick chemistry
Azido-PEG8-Amine Contains an azido group for selective conjugation via click chemistryTargeted drug delivery
Biotin-PEG8-Amine Biotinylated version for affinity purificationProtein detection

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNWDQWXZAXENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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